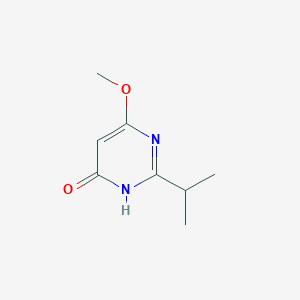

6-Methoxy-2-(propan-2-yl)pyrimidin-4(3H)-one

Description

6-Methoxy-2-(propan-2-yl)pyrimidin-4(3H)-one is a pyrimidine derivative with a methoxy group at position 6 and an isopropyl substituent at position 2. Pyrimidin-4(3H)-one derivatives are known for their diverse applications in medicinal chemistry, including roles as enzyme inhibitors and bioactive scaffolds. The methoxy group at position 6 likely enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the bulky isopropyl group at position 2 may modulate steric hindrance and lipophilicity .

Properties

CAS No. |

38249-39-7 |

|---|---|

Molecular Formula |

C8H12N2O2 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

4-methoxy-2-propan-2-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)8-9-6(11)4-7(10-8)12-3/h4-5H,1-3H3,(H,9,10,11) |

InChI Key |

ZVPPHZDHBNMFNI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=CC(=O)N1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-6-methoxypyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isobutyraldehyde with methanol and hydrochloric acid to form an imine ether hydrochloride. This intermediate then reacts with ammonia to produce isobutyramide, which undergoes cyclization with ethyl acetoacetate in the presence of sodium hydroxide to yield the desired pyrimidinone compound .

Industrial Production Methods

Industrial production of 2-Isopropyl-6-methoxypyrimidin-4(1H)-one follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-6-methoxypyrimidin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the pyrimidinone to its corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidinones, alcohols, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Isopropyl-6-methoxypyrimidin-4(1H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer activities.

Industry: The compound is used in the production of agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-Isopropyl-6-methoxypyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Key Observations:

Lipophilicity : The isopropyl group at position 2 increases logP compared to smaller substituents (e.g., methylthio or methoxy), which may enhance membrane permeability .

Structural Analogues with Fused Rings

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives (e.g., 3-allyl-2-mercapto-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one) feature fused thiophene rings, enhancing planarity and π-π stacking interactions. These compounds exhibit antitumor and antibacterial activities, differing significantly from the monocyclic target compound in terms of structural rigidity and target selectivity .

Biological Activity

6-Methoxy-2-(propan-2-yl)pyrimidin-4(3H)-one is a pyrimidine derivative notable for its unique structural features, including a methoxy group and an isopropyl substituent. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 168.196 g/mol. The presence of the methoxy and isopropyl groups contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 mg/mL |

| Escherichia coli | 0.20 mg/mL |

| Pseudomonas aeruginosa | 0.30 mg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that it can inhibit key inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are crucial in the pathogenesis of various inflammatory diseases.

In a study comparing its efficacy against standard anti-inflammatory drugs, the compound showed comparable results:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 61% | 76% |

| Dexamethasone | 76% | 86% |

These results indicate its potential utility in treating conditions like arthritis and other inflammatory disorders .

The biological activities of this compound are believed to stem from its ability to interact with specific biological targets. Interaction studies have shown that this compound may inhibit enzymes involved in inflammatory processes and microbial metabolism. Techniques such as molecular docking and binding affinity assays have been employed to elucidate these mechanisms .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study on Antimicrobial Efficacy : A recent study tested the compound against a panel of antibiotic-resistant bacterial strains, revealing promising results that support its development as a novel antimicrobial agent.

- Anti-inflammatory Model : In animal models of inflammation, treatment with this compound resulted in significant reductions in edema and pain, comparable to established anti-inflammatory therapies.

Q & A

Q. What are the optimized synthetic routes for 6-Methoxy-2-(propan-2-yl)pyrimidin-4(3H)-one, and how do reaction conditions influence yield?

The synthesis of pyrimidin-4(3H)-one derivatives typically involves alkylation or condensation reactions. For example:

- Alkylation of thio groups : Methylation of 6-methyl-2-thiopyrimidin-4(3H)-one using dimethyl sulfate (K₂CO₃/EtOH) or methyl iodide (MeONa/MeOH) yields 6-methyl-2-methylthio-pyrimidin-4(3H)-one with high efficiency (>80% yield) .

- Condensation with amines : Heating with aromatic amines at 140°C replaces the thio/methoxy group, forming 2-arylaminopyrimidines. Substituents on the amine (e.g., electron-withdrawing groups like Cl) affect reaction rates and yields (58–89%) .

Key considerations : Solvent polarity, base strength, and temperature critically impact regioselectivity and purity.

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

- 1H NMR : Distinct peaks for methoxy (~δ 3.3–3.5 ppm) and isopropyl groups (δ 1.2–1.4 ppm for CH₃; δ 2.5–3.0 ppm for CH) confirm substitution patterns .

- IR spectroscopy : Absorptions at ~1650 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (N-H stretching) verify the pyrimidinone core .

- Melting points : Sharp melting ranges (e.g., 214–216°C for similar derivatives) indicate purity .

Validation : Cross-reference with elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) for unambiguous confirmation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect the compound’s biological activity?

- Anticonvulsant activity : Substituting the aryl group in 2-arylaminopyrimidines with electron-withdrawing groups (e.g., Cl, CF₃) enhances activity, likely due to increased lipophilicity and blood-brain barrier penetration .

- Anti-inflammatory targets : Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives inhibit mPGES-1, a key enzyme in PGE₂ biosynthesis. Bulky substituents at the 2-position improve binding affinity by occupying hydrophobic pockets in the enzyme .

Methodology : Combine SAR studies with molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Q. What mechanistic insights explain its role as a dihydrofolate reductase (DHFR) inhibitor?

Though direct evidence for this compound is limited, structurally related thieno[2,3-d]pyrimidines inhibit DHFR by:

- Competitive binding : The pyrimidinone core mimics dihydrofolate, blocking the enzyme’s active site .

- Hydrogen bonding : Methoxy and amino groups form interactions with conserved residues (e.g., Asp27 in E. coli DHFR) .

Experimental validation : Use enzyme inhibition assays (IC₅₀ determination) and X-ray crystallography to map binding interactions .

Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points, yields)?

- Case example : Melting points for 2-amino-6-[(4-methoxyphenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one vary between 214–215°C and 232–233°C for analogs .

Resolution :

Q. What strategies optimize experimental design for scale-up synthesis without compromising yield?

- Solvent selection : Replace low-boiling solvents (MeOH) with DMF or dioxane to facilitate high-temperature reactions .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency in reductive amination steps .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress, reducing side-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.